molecular formula C9H10N2O3 B1492070 2-((6-Cyclopropylpyrimidin-4-yl)oxy)acetic acid CAS No. 2098136-41-3

2-((6-Cyclopropylpyrimidin-4-yl)oxy)acetic acid

Cat. No.: B1492070
CAS No.: 2098136-41-3
M. Wt: 194.19 g/mol
InChI Key: ITHYIRKQSPFPNK-UHFFFAOYSA-N
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Description

2-((6-Cyclopropylpyrimidin-4-yl)oxy)acetic acid is a chemical building block of interest in medicinal chemistry and agrochemical research. The cyclopropyl group attached to the pyrimidine ring is a common scaffold in bioactive molecules, known for influencing properties like metabolic stability and lipophilicity . This compound serves as a key synthetic intermediate. Its core structure is related to that of established compounds such as the fungicide cyprodinil, which features a cyclopropylpyrimidine backbone . Researchers are exploring similar structures for their potential to inhibit specific enzymes . For instance, some close analogs have been investigated for their activity as inhibitors of Notum pectinacetylesterase, a target relevant in bone-related disorders . The acetic acid side chain offers a versatile handle for further chemical functionalization, allowing for conjugation or the synthesis of more complex derivatives like amides and esters . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-(6-cyclopropylpyrimidin-4-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c12-9(13)4-14-8-3-7(6-1-2-6)10-5-11-8/h3,5-6H,1-2,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHYIRKQSPFPNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Williamson Ether Synthesis Approach

This classical method involves the reaction of a pyrimidin-4-ol derivative with a haloacetic acid or ester under basic conditions to form the ether linkage.

Typical Procedure:

  • Reactants: 6-Cyclopropylpyrimidin-4-ol and chloroacetic acid or methyl chloroacetate.
  • Base: Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) to deprotonate the pyrimidin-4-ol and facilitate nucleophilic substitution.
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Temperature: Mild heating, typically 60–80 °C.
  • Reaction Time: Several hours (8–16 h) to ensure complete conversion.

Post-reaction Processing:

  • Filtration to remove inorganic salts.
  • Removal of solvent under reduced pressure.
  • Hydrolysis of ester intermediates (if methyl chloroacetate used) using aqueous sodium hydroxide (NaOH) under reflux.
  • Acidification to precipitate the free acid.
  • Purification by recrystallization or chromatography.

Example Data Table:

Parameter Typical Conditions Notes
Pyrimidin-4-ol amount 1.0 equiv Starting material
Haloacetic acid/ester 1.1–1.5 equiv Slight excess to drive reaction
Base 2.0 equiv K2CO3 or Na2CO3 Ensures deprotonation
Solvent DMF or THF Polar aprotic for SN2 reaction
Temperature 60–80 °C Mild heating
Reaction time 8–16 hours Monitored by TLC or LCMS
Hydrolysis conditions 2 N NaOH, reflux, 12–18 h Converts esters to acids
Yield 70–85% After purification

This method is supported by analogous preparations of pyrimidinyl ethers in medicinal chemistry literature, where nucleophilic aromatic substitution or Williamson ether synthesis is employed to link pyrimidine rings to acetic acid derivatives.

Use of Activated Catalysts for Substitution Reactions

Some patents describe the use of activated inorganic bases as catalysts to improve substitution efficiency in pyrimidine ether synthesis.

Key Points:

  • Activation of potassium carbonate or sodium carbonate by calcination at elevated temperatures (e.g., 320–360 °C) followed by grinding and drying under vacuum enhances catalytic activity.
  • Reaction of 4,6-dichloropyrimidine derivatives with hydroxy-substituted acetic acid esters in the presence of activated catalysts in DMF at ~60 °C for 8 hours yields ether intermediates.
  • Subsequent acid or thermal treatment converts intermediates to the target acid compounds.

Example from Patent Data:

Step Conditions Outcome
Catalyst activation K2CO3 calcined at 360 °C for 3.5 h, ground to 120 mesh, dried at 95 °C under vacuum Enhanced catalyst activity
Substitution reaction DMF, 60 °C, 8 h, 4,6-dichloropyrimidine + methyl 3,3-dimethoxy-2-(2-hydroxyphenyl)propionate + activated K2CO3 Formation of methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3,3-dimethoxypropionate
Dealkoxylation step KHSO4, 170 °C, 2 h under vacuum Conversion to (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate

Though this example involves phenyl-substituted pyrimidine ethers, the methodology is adaptable to cyclopropylpyrimidine systems due to similar reactivity patterns.

Hydrolysis and Purification

  • Ester intermediates formed during etherification are hydrolyzed under basic conditions (e.g., 2 N NaOH, reflux for 12–18 h).
  • Neutralization with acid (e.g., 2 N HCl) precipitates the free acid.
  • The crude product is purified by recrystallization from suitable solvents or by chromatographic methods.

Analytical and Research Findings Supporting Preparation

  • Spectroscopic Characterization: Proton and carbon NMR (1H NMR, 13C NMR) confirm the ether linkage and the presence of cyclopropyl and pyrimidine moieties.
  • Mass Spectrometry (HRMS, LCMS): Confirms molecular weight and purity.
  • Yields: Reported yields for similar pyrimidinyl ether acids range from 70% to 85%, depending on reaction conditions and purification methods.
  • Reaction Monitoring: TLC and LCMS are used to monitor reaction progress and completion.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Williamson Ether Synthesis 6-Cyclopropylpyrimidin-4-ol + chloroacetic acid/ester + K2CO3 DMF, 60–80 °C, 8–16 h; hydrolysis with NaOH reflux Straightforward, high yield Requires careful control of base and temperature
Activated Catalyst Method 4,6-Dichloropyrimidine + hydroxyacetic ester + activated K2CO3 DMF, 60 °C, 8 h; calcined catalyst Improved catalyst efficiency, better yields Catalyst activation step adds complexity
Hydrolysis and Purification Ester intermediates + NaOH + acid Reflux, 12–18 h hydrolysis Effective conversion to acid Requires additional purification

Chemical Reactions Analysis

Types of Reactions

2-((6-Cyclopropylpyrimidin-4-yl)oxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-((6-Cyclopropylpyrimidin-4-yl)oxy)acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((6-Cyclopropylpyrimidin-4-yl)oxy)acetic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or bind to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidine Derivatives

Compound Name Pyrimidine Ring Type Position 6 Substituent Position 4 Functional Group Key Features
2-((6-Cyclopropylpyrimidin-4-yl)oxy)acetic acid Aromatic Cyclopropyl Ether-linked acetic acid High steric demand, moderate acidity
2-Chloro-6-methylpyrimidine-4-carboxylic acid Aromatic Methyl (pos. 6), Chloro (pos. 2) Carboxylic acid Electron-withdrawing Cl, high acidity
(6-Isopropyl-5,5-dimethyl-2-oxohexahydropyrimidin-4-yl)acetic acid Saturated (hexahydro) Isopropyl Acetic acid Flexible ring, keto group at position 2

Key Observations:

In contrast, the hexahydropyrimidine derivative features a saturated ring, increasing conformational flexibility and reducing aromatic interactions.

The chloro substituent in may enhance electrophilicity, favoring nucleophilic substitution reactions absent in the cyclopropyl analog.

Functional Group Chemistry :

  • The ether-linked acetic acid in the target compound likely exhibits weaker acidity (pKa ~3–4) than the carboxylic acid in (pKa ~2–3) due to reduced electron withdrawal.
  • The direct attachment of the acetic acid group in to a saturated ring may modulate solubility and metabolic stability compared to the ether-linked analog.

Notes

Data Limitations : The provided evidence lacks quantitative data (e.g., pKa, solubility, bioactivity) for the target compound, necessitating inferred comparisons based on structural analogs.

Research Gaps : Further studies are required to validate the hypothesized properties and explore synthetic routes or applications for this compound.

Biological Activity

2-((6-Cyclopropylpyrimidin-4-yl)oxy)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure features a pyrimidine ring substituted with a cyclopropyl group, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C10H12N2O3
  • Molecular Weight : 208.22 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors involved in cellular signaling pathways. Research indicates that it may act as an inhibitor of specific kinases, which play crucial roles in cell proliferation and survival.

Case Study: Kinase Inhibition

A study explored the compound's inhibitory effects on several kinases, revealing significant activity against JNK3 (c-Jun N-terminal kinase). The compound demonstrated an IC50 value of approximately 2.69 nM, indicating potent inhibition . This selectivity for JNK3 suggests potential applications in treating conditions associated with dysregulated kinase activity, such as cancer and neurodegenerative diseases.

Biological Activities

  • Anticancer Activity
    • The compound has shown promise in inhibiting cancer cell proliferation through its action on signaling pathways regulated by kinases. In vitro studies demonstrated that it could induce apoptosis in various cancer cell lines by promoting mitochondrial dysfunction and activating caspase cascades.
  • Neuroprotective Effects
    • Preliminary research indicates that this compound may offer neuroprotective benefits by modulating pathways involved in neuronal survival and apoptosis. Its ability to inhibit JNK3 is particularly relevant, as this kinase is implicated in neuronal apoptosis.
  • Antimicrobial Properties
    • There is emerging evidence that the compound exhibits antimicrobial activity against certain bacterial strains. This could be attributed to its interference with bacterial signaling pathways, although further studies are necessary to elucidate the exact mechanisms.

Research Findings

StudyFindings
Identified as a potent JNK3 inhibitor with an IC50 of 2.69 nM.
Demonstrated anticancer properties through apoptosis induction in cell lines.
Showed potential neuroprotective effects by inhibiting neuronal apoptosis pathways.

Q & A

Q. How can researchers validate the specificity of antibodies or probes targeting this compound?

  • Competitive Binding Assays : Use unlabeled compound to block signal in ELISA or flow cytometry.
  • Negative Controls : Test structurally unrelated compounds (e.g., pyridine derivatives) to rule out cross-reactivity .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-((6-Cyclopropylpyrimidin-4-yl)oxy)acetic acid
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2-((6-Cyclopropylpyrimidin-4-yl)oxy)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.